molecular formula C11H12O3 B7884347 4-(3-Methoxyphenyl)-3-butenoic acid

4-(3-Methoxyphenyl)-3-butenoic acid

Cat. No.: B7884347
M. Wt: 192.21 g/mol
InChI Key: WTUXJQWVDLHLHO-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyphenyl)-3-butenoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorogenic Labeling in HPLC : The methyl ester of a similar compound, 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This process involves rapid and selective reactions with thiols to create fluorescent adducts, which can be separated and detected fluorimetrically (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Pharmaceutical Intermediate Synthesis : A related compound, P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid, has been synthesized as a new pharmaceutical intermediate. It involves multiple chemical reactions, including Friedal Crafts reactions and hydrolysis, indicating the potential use of 4-(3-Methoxyphenyl)-3-butenoic acid in complex organic syntheses (Yu Ma, 2000).

  • Nickel Detection in Materials : A compound closely related to this compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, has been utilized for the spectrophotometric determination of trace amounts of nickel in various materials, including hydrogenated greases, steels, and solders. This showcases its potential in analytical chemistry and materials science (Izquierdo & Carrasco, 1984).

  • Cancer Chemoprevention : A compound structurally related to this compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has been identified as a novel promising cancer chemopreventive agent. It has shown significant potential in colon and tongue cancer chemoprevention in dietary feeding studies in rats (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).

  • Antibiotic and Toxin Production : The compound L-2-Amino-4-methoxy-trans-3-butenoic acid, related to this compound, has been identified as an antibiotic and toxin produced by Pseudomonas aeruginosa. This highlights its potential role in microbial biochemistry and pharmacology (Lee et al., 2010).

Properties

IUPAC Name

(E)-4-(3-methoxyphenyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2-6,8H,7H2,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXJQWVDLHLHO-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.